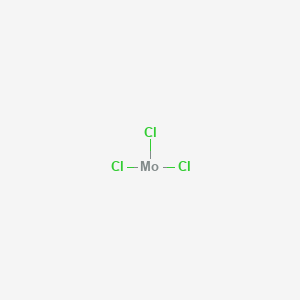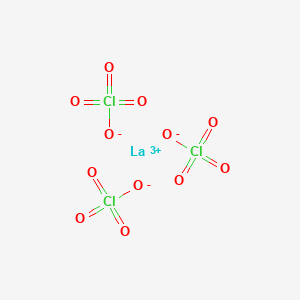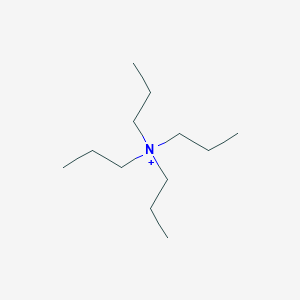
Diactinium trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diactinium trioxide is a chemical compound with the formula Ac2O3, where Ac represents the element actinium. It is a radioactive compound and has been found to be useful in various scientific research applications. In
Mécanisme D'action
The mechanism of action of diactinium trioxide is not well understood. However, it is known to emit alpha particles, which are highly ionizing and can cause damage to biological tissues. This property makes it useful in cancer research, where it is used to target and destroy cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of diactinium trioxide are not well studied. However, it is known to be highly toxic and can cause damage to biological tissues. It is also known to be a carcinogen and can cause cancer in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using diactinium trioxide in lab experiments are its high radioactivity and ability to emit alpha particles. This property makes it useful in experiments that require a high level of ionizing radiation. However, the limitations of using diactinium trioxide are its toxicity and carcinogenic properties, which require special handling and storage.
Orientations Futures
There are several future directions for research on diactinium trioxide. One area of research is in the development of new methods for synthesizing diactinium trioxide that are more efficient and less toxic. Another area of research is in the study of its mechanism of action and its effects on biological tissues. Additionally, research is needed to develop new applications for diactinium trioxide in medical and industrial settings.
Conclusion:
In conclusion, diactinium trioxide is a highly radioactive compound that has been found to be useful in various scientific research applications. Its synthesis method is complex and requires special handling and storage. While its mechanism of action and biochemical and physiological effects are not well understood, it is known to be highly toxic and carcinogenic. Despite its limitations, there are several future directions for research on diactinium trioxide that could lead to new applications in medical and industrial settings.
Méthodes De Synthèse
The synthesis of diactinium trioxide is a complex process that involves the isolation of actinium from uranium ore. Actinium is a rare earth element and is obtained from the decay of uranium. Once actinium is isolated, it is then converted to diactinium trioxide by reacting it with oxygen. The reaction takes place at high temperatures and is usually carried out in a vacuum. The resulting compound is highly radioactive and requires special handling and storage.
Applications De Recherche Scientifique
Diactinium trioxide has been found to be useful in various scientific research applications. One of the primary uses of diactinium trioxide is in nuclear physics research. It is used as a source of alpha particles for experiments that study the properties of atomic nuclei. It is also used in the production of other radioactive isotopes for medical and industrial applications.
Propriétés
Numéro CAS |
12002-61-8 |
|---|---|
Nom du produit |
Diactinium trioxide |
Formule moléculaire |
Ac2O3 Ac2O3-6 |
Poids moléculaire |
502.054 g/mol |
Nom IUPAC |
actinium;oxygen(2-) |
InChI |
InChI=1S/2Ac.3O/q;;3*-2 |
Clé InChI |
MAPOZTWVBAGEOP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Ac].[Ac] |
SMILES canonique |
[O-2].[O-2].[O-2].[Ac].[Ac] |
Autres numéros CAS |
12002-61-8 |
Synonymes |
diactinium trioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)




![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)